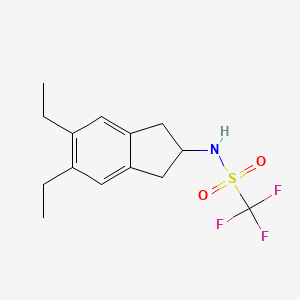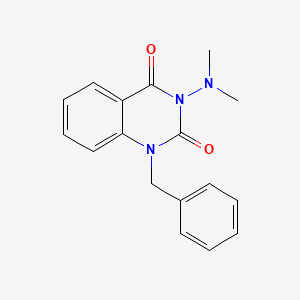
2,4(1H,3H)-Quinazolinedione, 3-(dimethylamino)-1-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(dimethylamino)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(dimethylamino)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the quinazoline core.
Dimethylamino Substitution: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Benzyl-3-(dimethylamino)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: The benzyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of 1-Benzyl-3-(dimethylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
1-Benzylquinazoline-2,4(1H,3H)-dione: Lacks the dimethylamino group.
3-(Dimethylamino)quinazoline-2,4(1H,3H)-dione: Lacks the benzyl group.
Uniqueness
1-Benzyl-3-(dimethylamino)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the benzyl and dimethylamino groups, which can enhance its biological activity and specificity. These functional groups can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
87296-61-5 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
1-benzyl-3-(dimethylamino)quinazoline-2,4-dione |
InChI |
InChI=1S/C17H17N3O2/c1-18(2)20-16(21)14-10-6-7-11-15(14)19(17(20)22)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChIキー |
UGGBZPXSZYNWMS-UHFFFAOYSA-N |
正規SMILES |
CN(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

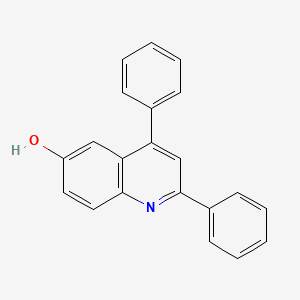
![4-Chloro-7-(2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15062494.png)
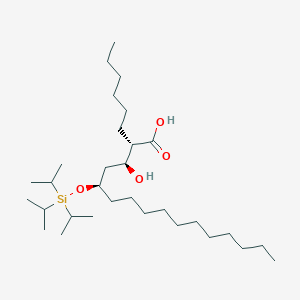
![tert-Butyl (3-bromo-4-chloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062506.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide](/img/structure/B15062512.png)
![{[4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-1(2h)-yl]methylidene}propanedinitrile](/img/structure/B15062519.png)
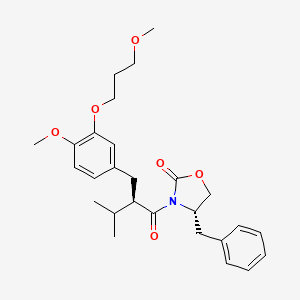
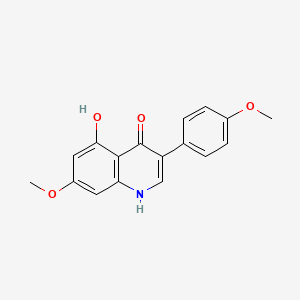

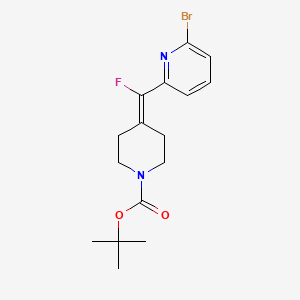
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
